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Introduction
Fructosyl-amino acid oxidases (FAODs), also known as amadoriases or fructosamine

oxidases, are enzymes that catalyze the oxidative deglycation of fructosyl-amino acids. These

compounds are Amadori products formed through the non-enzymatic glycation of proteins and

peptides, a process implicated in the pathophysiology of diabetes mellitus and other age-

related diseases. The ability of FAODs to specifically recognize and degrade these glycated

products makes them invaluable tools in diagnostics, particularly for the measurement of

glycated hemoglobin (HbA1c) and fructosamine, key biomarkers for long-term glycemic control.

This technical guide provides a comprehensive overview of the microbial sources of FAOD,

presenting quantitative data on enzyme production, detailed experimental protocols, and a

visual representation of the typical experimental workflow.

Microbial Producers of Fructosyl-amino Acid
Oxidase
A diverse range of microorganisms, including bacteria, filamentous fungi, and yeasts, have

been identified as producers of Fructosyl-amino acid oxidase.[1] These enzymes exhibit

varying substrate specificities and physicochemical properties, making the selection of an

appropriate microbial source crucial for specific applications.
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Bacterial Sources:

Several bacterial genera are known to produce FAOD. These enzymes are often inducible and

play a role in the catabolism of glycated amino acids. Notable bacterial producers include:

Corynebacteriumsp.: Strains of Corynebacterium, such as Corynebacterium sp. 2-4-1, are

well-characterized producers of FAOD. The enzyme from this source has been purified and

extensively studied.

Arthrobactersp.: Certain species of Arthrobacter have been shown to express FAOD,

particularly when induced with fructosyl-valine.

Agrobacteriumsp.: An AgaE-like protein with FAOD activity has been identified in

Agrobacterium tumefaciens.

Fungal Sources:

Filamentous fungi are a rich source of FAODs, with several genera known to produce these

enzymes. Fungal FAODs are often extracellular and exhibit a broad range of substrate

specificities. Key fungal producers include:

Aspergillussp.: Species such as Aspergillus oryzae and Aspergillus terreus are known to

produce FAOD.[2][3] A. oryzae has been shown to produce multiple isozymes of the

enzyme.[2]

Fusariumsp.:Fusarium oxysporum is a notable producer of FAOD, and the enzyme from this

source has been purified and characterized.[4]

Penicilliumsp.: Various Penicillium species, including Penicillium janthinellum, have been

identified as FAOD producers.[5][6]

Gibberellasp.: The genus Gibberella, for instance Gibberella fujikuroi, is also a known source

of FAOD.[6][7]

Yeast Sources:
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Certain marine yeasts have also been reported to utilize fructosyl-valine, suggesting the

presence of FAOD activity.[1]

Quantitative Data on Fructosyl-amino Acid Oxidase
Production
The following tables summarize the quantitative data available from the purification of FAOD

from various microbial sources. This information is critical for comparing the production

efficiency of different microorganisms and for designing effective purification strategies.

Table 1: Purification of Fructosyl-amino Acid Oxidase from Corynebacterium sp. 2-4-1

Purification
Step

Total
Protein
(mg)

Total
Activity (U)

Specific
Activity
(U/mg)

Yield (%)
Purification
(fold)

Crude Extract 25,200 6,500 0.26 100 1

Ammonium

Sulfate (30-

70%)

8,400 5,850 0.70 90 2.7

DEAE-

Sephadex A-

50

780 4,100 5.26 63 20.2

Sephadex G-

150
225 2,275 10.1 35 38.9

Table 2: Purification of Fructosyl-amino Acid Oxidase Isozymes from Aspergillus oryzae

RIB40

FAOD-Ao1
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Purification
Step

Total
Protein
(mg)

Total
Activity (U)

Specific
Activity
(U/mg)

Yield (%)
Purification
(fold)

Culture

Filtrate
1,200 14.4 0.012 100 1

DEAE-

Toyopearl
68.4 10.3 0.15 71.5 12.5

Phenyl-

Toyopearl
1.8 3.6 2.0 25.0 167

Superdex

200
0.4 1.6 4.0 11.1 333

FAOD-Ao2a

Purification
Step

Total
Protein
(mg)

Total
Activity (U)

Specific
Activity
(U/mg)

Yield (%)
Purification
(fold)

Culture

Filtrate
1,200 14.4 0.012 100 1

DEAE-

Toyopearl
68.4 10.3 0.15 71.5 12.5

Phenyl-

Toyopearl
4.2 8.4 2.0 58.3 167

Superdex

200
1.2 6.0 5.0 41.7 417

Table 3: Physicochemical Properties of Microbial Fructosyl-amino Acid Oxidases
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Microbial
Source

Molecular
Weight (kDa)

Optimal pH
Optimal
Temperature
(°C)

Substrate
Specificity

Corynebacterium

sp. 2-4-1
88 (dimer) 8.3 ~40

High for α-

fructosyl amino

acids

Aspergillus

oryzae (FAOD-

Ao1)

49 (monomer) 6.6 N/A

Active on Nε-

fructosyl Nα-Z-

lysine

Aspergillus

oryzae (FAOD-

Ao2a)

96 (dimer) 8.2 N/A

Active on Nε-

fructosyl Nα-Z-

lysine and

fructosyl valine

Fusarium

oxysporum S-

1F4

50 (monomer) 8.0 45

High for ε-

fructosyl Nα-Z-

lysine

Penicillium

janthinellum

AKU3413

49 (monomer) 8.0 35
High for fructosyl

valine

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of

microbial FAODs.

Screening for Fructosyl-amino Acid Oxidase Producing
Microorganisms
a) Enrichment Culture:

Prepare a basal mineral salt medium.

Supplement the medium with a specific fructosyl-amino acid (e.g., 0.1% Nε-fructosyl-lysine)

as the sole source of nitrogen.[4]
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Inoculate the medium with a soil or other environmental sample.

Incubate the culture at an appropriate temperature (e.g., 28-30°C) with shaking for several

days.

Perform serial dilutions of the enrichment culture and plate on solid medium containing the

same fructosyl-amino acid as the sole nitrogen source.

Isolate morphologically distinct colonies for further screening.

b) Plate Assay for FAOD Activity:

Prepare a solid screening medium containing the fructosyl-amino acid, peroxidase, and a

suitable chromogen (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-

toluidine (TOOS)).

Inoculate the isolated microbial colonies onto the screening plates.

Incubate the plates at the optimal growth temperature for the microorganisms.

Observe the plates for the development of a colored halo around the colonies. The formation

of a colored zone indicates the production of hydrogen peroxide, a product of the FAOD

reaction, and thus, FAOD activity.

Enzyme Production and Purification
a) Cultivation:

Inoculate a suitable production medium with a high-FAOD-producing microbial strain. The

medium composition can be optimized to enhance enzyme yield. For some fungi, an

autoclaved-browned medium has been shown to be effective.[8]

Incubate the culture under optimal conditions of temperature, pH, and aeration in a

fermentor.

Harvest the microbial cells (for intracellular enzymes) or the culture supernatant (for

extracellular enzymes) by centrifugation or filtration.
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b) Purification of FAOD from Corynebacterium sp. 2-4-1 (Example Protocol):

Cell Disruption: Resuspend the harvested cells in a suitable buffer (e.g., 20 mM potassium

phosphate buffer, pH 7.0) and disrupt by sonication or high-pressure homogenization.

Crude Extract Preparation: Centrifuge the cell lysate to remove cell debris and obtain the

crude enzyme extract.

Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the crude extract

to achieve 30-70% saturation. Collect the protein precipitate by centrifugation.

Dialysis: Dissolve the precipitate in a minimal volume of buffer and dialyze extensively

against the same buffer to remove excess ammonium sulfate.

Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-Sephadex A-50

column equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of

NaCl.

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step,

concentrate, and apply to a Sephadex G-150 column equilibrated with a suitable buffer. Elute

the protein to achieve further purification.

Purity Analysis: Assess the purity of the final enzyme preparation by SDS-polyacrylamide gel

electrophoresis (SDS-PAGE).

Fructosyl-amino Acid Oxidase Activity Assay
The activity of FAOD is typically determined by a coupled colorimetric assay that measures the

production of hydrogen peroxide.

Principle:

Fructosyl-amino acid + O₂ --(FAOD)--> Glucosone + Amino acid + H₂O₂ 2H₂O₂ + 4-

Aminoantipyrine + Phenolic compound --(Peroxidase)--> Quinoneimine dye + 4H₂O

The increase in absorbance due to the formation of the quinoneimine dye is monitored

spectrophotometrically.
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Reagents:

Potassium phosphate buffer (0.1 M, pH 8.0)

Substrate solution (e.g., 10 mM Fructosyl-L-valine in water)

4-Aminoantipyrine (4-AA) solution (e.g., 2.4 mM in water)

Phenolic compound solution (e.g., 5 mM TOOS in water)

Peroxidase (POD) solution (e.g., 10 U/mL in buffer)

Enzyme sample (appropriately diluted in buffer)

Procedure:

In a cuvette, mix the potassium phosphate buffer, 4-AA solution, TOOS solution, and

peroxidase solution.

Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

Add the enzyme sample to the cuvette and mix.

Initiate the reaction by adding the substrate solution and immediately start monitoring the

increase in absorbance at a specific wavelength (e.g., 555 nm for the 4-AA/TOOS system)

for a defined period (e.g., 3-5 minutes).

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the reaction

curve.

One unit of FAOD activity is typically defined as the amount of enzyme that catalyzes the

formation of 1 µmol of hydrogen peroxide per minute under the specified assay conditions.

Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key

experimental procedures described in this guide.
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Caption: Workflow for screening, production, and characterization of FAOD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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